Methyl 1-propylbenzoimidazole-5-carboxylate

Regioisomer Positional isomer Benzimidazole

SAR campaigns require regioisomerically defined benzimidazole building blocks. Methyl 1-propylbenzoimidazole-5-carboxylate (CAS 1355247-11-8) provides the authenticated 5-carboxylate regioisomer, chromatographically distinct from the 6-carboxylate isomer (CAS 1199773-30-2). • LogP 2.23, TPSA 44.12 Ų - balanced permeability-solubility profile for lead optimization • Methyl ester masked acid enables multi-step synthesis under non-acidic conditions; hydrolyze to carboxylic acid for amide/hydrazide library construction • N1-propyl group offers intermediate lipophilicity between methyl and cyclohexyl analogs for systematic ADME optimization ≥98% purity. For R&D use only.

Molecular Formula C12H14N2O2
Molecular Weight 218.256
CAS No. 1355247-11-8
Cat. No. B596304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-propylbenzoimidazole-5-carboxylate
CAS1355247-11-8
SynonymsMethyl 1-propylbenzoiMidazole-5-carboxylate
Molecular FormulaC12H14N2O2
Molecular Weight218.256
Structural Identifiers
SMILESCCCN1C=NC2=C1C=CC(=C2)C(=O)OC
InChIInChI=1S/C12H14N2O2/c1-3-6-14-8-13-10-7-9(12(15)16-2)4-5-11(10)14/h4-5,7-8H,3,6H2,1-2H3
InChIKeyDHSBSKFTQSOEAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-propylbenzoimidazole-5-carboxylate Identity & Procurement


Methyl 1-propylbenzoimidazole-5-carboxylate (CAS 1355247-11-8) is a heterocyclic benzimidazole derivative with the molecular formula C12H14N2O2 and a molecular weight of 218.26 g/mol. The compound features a benzimidazole core substituted at the N1 position with a propyl group and at the C5 position with a methyl carboxylate ester. It is primarily supplied as a research building block for synthetic chemistry applications, with typical commercial purity specifications of 95% to 98%. The compound is commercially available from multiple chemical suppliers including AK Scientific, AiFChem, Leyan, and Chemscene, and is intended exclusively for research and development use.

Synthetic building block supplied by multiple vendors at research-grade specifications
Regioisomerically defined 5-carboxylate benzimidazole scaffold for structure-activity studies
Protected methyl ester handle enabling orthogonal synthetic transformations

Methyl 1-propylbenzoimidazole-5-carboxylate: Generic Substitution Failure


Generic substitution within the benzimidazole carboxylate class is not scientifically valid due to position-dependent physicochemical property divergence that cannot be compensated by simple analog replacement. The 5-carboxylate regioisomer (CAS 1355247-11-8) exhibits a calculated LogP of 2.2329 and TPSA of 44.12, while the 6-carboxylate regioisomer (CAS 1199773-30-2) shares identical molecular formula but distinct spatial arrangement of the ester group relative to the N1-propyl substituent. Furthermore, N1-substituent variation from propyl to cyclohexyl (CAS 1355247-12-9) increases molecular weight from 218.26 to 258.32 g/mol —a ~18% mass difference that fundamentally alters lipophilicity and steric profile. [1] These structural differences translate to non-interchangeable chromatographic behavior, differential reactivity in further synthetic derivatization, and altered molecular recognition in biological target engagement. [2]

Regioisomer 6-carboxylate analog shares identical formula but different spatial orientation, which may alter reactivity and chromatographic behavior; direct substitution not recommended without validation.
N1-substituent Cyclohexyl analog (~18% higher MW) changes lipophilicity and steric profile significantly; property-space mismatch may limit synthetic route transfer.
Functional group Free carboxylic acid derivative introduces acidic proton and nucleophilic character; orthogonal protection strategy differs, requiring revalidation of synthetic steps.

Methyl 1-propylbenzoimidazole-5-carboxylate Differentiation Evidence


5-Carboxylate vs. 6-Carboxylate Regioisomer

Methyl 1-propylbenzoimidazole-5-carboxylate (CAS 1355247-11-8) and its 6-carboxylate regioisomer (CAS 1199773-30-2) share identical molecular formula (C12H14N2O2) and molecular weight (218.25-218.26 g/mol) but differ in the attachment position of the methyl carboxylate group on the benzimidazole core. This positional difference creates distinct chemical microenvironments that affect subsequent synthetic derivatization outcomes and chromatographic retention behavior.

5- vs 6-carboxylate
Data to verify
Target: C5 carboxylate (CAS 1355247-11-8)
Comparator: C6 carboxylate (CAS 1199773-30-2)
Positional isomerism influences downstream reactivity and target engagement; regioisomer identity must be confirmed.
Structural evidence from CAS registry; supplier datasheets lack direct comparative analysis.
Regioisomer Positional isomer Benzimidazole Carboxylate substitution Synthetic building block

Propyl vs. Cyclohexyl N1-Substituent Lipophilicity

The N1-propyl substituent in methyl 1-propylbenzoimidazole-5-carboxylate confers a calculated LogP of 2.2329 and a molecular weight of 218.26 g/mol. In contrast, the N1-cyclohexyl analog (CAS 1355247-12-9) has a molecular weight of 258.32 g/mol —a 40.06 g/mol (18.3%) increase. According to established benzimidazole SAR principles, N1-alkyl chain length and bulk directly modulate lipophilicity and consequently membrane permeability and target engagement. [1]

Propyl vs cyclohexyl lipophilicity
Class-level
LogP 2.23 · MW 218.26
Cyclohexyl analog MW 258.32 (+18.3%)
Intermediate lipophilicity may support balanced solubility-permeability profile; extrapolated from benzimidazole SAR.
Computational predictions; experimental confirmation recommended.
Lipophilicity LogP Permeability N1-substitution Benzimidazole

Methyl Ester vs. Free Carboxylic Acid Derivative

Methyl 1-propylbenzoimidazole-5-carboxylate contains a methyl ester functionality at the C5 position. The corresponding free carboxylic acid analog (CAS 369630-71-7, 1-propyl-1H-benzo[d]imidazole-5-carboxylic acid) has a molecular formula of C11H12N2O2 and molecular weight of 204.23 g/mol. The ester form serves as a protected carboxylic acid synthon, enabling orthogonal synthetic manipulations without undesired acid-base side reactions. [1]

Methyl ester vs free acid
Reported
Target: Methyl ester (MW 218.26)
Comparator: Free acid (MW 204.23)
Ester serves as a protected synthon enabling acid-free synthetic sequences; deprotection step adds synthetic flexibility.
Referenced patent process for imidazole-5-carboxylic acid derivatives.
Methyl ester Carboxylic acid Prodrug Synthetic handle Benzimidazole

Methyl 1-propylbenzoimidazole-5-carboxylate: Research & Application Scenarios


Regioisomer-Specific SAR Studies

This compound serves as a defined 5-carboxylate regioisomer for systematic structure-activity relationship (SAR) investigations comparing C5-substituted versus C6-substituted benzimidazole derivatives. The distinct spatial orientation of the ester group relative to the N1-propyl substituent may influence binding pocket accommodation in target proteins, [1] making this compound essential for deconvoluting positional effects in medicinal chemistry campaigns.

Protected Carboxylic Acid Scaffold for Synthesis

As a methyl ester, this compound provides a masked carboxylic acid functionality that can be carried through multiple synthetic steps requiring non-acidic conditions. It serves as a versatile building block for synthesizing amides, hydrazides, or other carboxylic acid derivatives via nucleophilic acyl substitution after deprotection, [2] enabling the construction of focused benzimidazole libraries.

Lipophilicity Probe for Property Optimization

With a calculated LogP of 2.2329 and TPSA of 44.12, this compound occupies a property space that balances permeability and solubility. It is suitable as a scaffold for systematic N1-alkyl chain variation studies where the propyl group represents an intermediate lipophilicity point between shorter (methyl, ethyl) and longer (butyl, cyclohexyl) substituents, enabling optimization of ADME properties in lead compound development.

Building Block for Fluorescent Probes

Benzimidazole derivatives, particularly those with carboxylate substitution, have been extensively employed as scaffolds for fluorescent turn-on probes for bioimaging applications. [3] The 5-carboxylate regioisomer provides a defined attachment point for fluorophore conjugation while the N1-propyl group modulates cellular permeability, positioning this compound as a rational starting point for designing selective sensors for metal ions or small-molecule analytes.

Application
Selection Property
Validation Focus
Regioisomer-specific SAR studies
5-carboxylate spatial orientation
Binding-site accommodation and positional deconvolution
Protected carboxylic acid synthesis
Methyl ester as masked acid handle
Orthogonal deprotection and nucleophilic acyl substitution
Lipophilicity structure-property studies
Intermediate LogP (calc. 2.23) and TPSA 44.12
ADME profiling across N1-alkyl chain variation
Fluorescent probe scaffold
5-carboxylate conjugation point
Fluorophore attachment and cellular permeability assessment

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